molecular formula C12H21BrFNO2 B14018480 Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate

Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate

Cat. No.: B14018480
M. Wt: 310.20 g/mol
InChI Key: NWHBOVINUBDZOW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate is a synthetic organic compound that features a seven-membered azepane ring with a bromomethyl and a fluoro substituent

Preparation Methods

The synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azepane ring followed by the introduction of the bromomethyl and fluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors for better control and scalability .

Chemical Reactions Analysis

Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the azepane ring.

    Addition Reactions: The fluoro group can participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate include:

    Tert-butyl bromoacetate: Used as an alkylating agent in organic synthesis.

    (3-Bromopropoxy)-tert-butyldimethylsilane:

    tert-Butyl 2-bromoacetate: Another alkylating agent with similar reactivity.

Properties

Molecular Formula

C12H21BrFNO2

Molecular Weight

310.20 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate

InChI

InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-9H2,1-3H3

InChI Key

NWHBOVINUBDZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(CBr)F

Origin of Product

United States

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